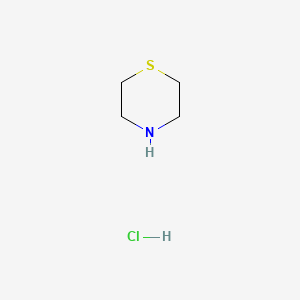
Thiomorpholine hydrochloride
概要
説明
Synthesis Analysis
- Thiomorpholine can be synthesized through various methods. A notable method includes the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride, leading to thiomorpholine via base-mediated cyclization (Steiner et al., 2022).
- Another synthesis method reported is the ring closure of β-chloro-β′-aminodiethylene-sulfide with potassium hydroxide (Asinger et al., 1979).
Molecular Structure Analysis
- The molecular structure of thiomorpholine hydrochloride has been studied through various methods, including crystallography. For example, the crystal structure of certain thiomorpholine derivatives, like the [Ru3(μ-H)(μ-η2-SCH2CH2NH2)(CO)9], was determined, revealing significant insights into its molecular arrangement (Hanif et al., 1999).
Chemical Reactions and Properties
- This compound undergoes various chemical reactions. For instance, its reactivity with NaOCl exhibits a stoichiometric ratio, indicative of specific oxidation and chlorination processes (Amezcua et al., 1999).
- Additionally, reactions such as acylation, diacylation, and alkylation have been described in detail (Asinger et al., 1979).
Physical Properties Analysis
- The physical properties of this compound, such as its crystal structure and conformation, have been elucidated in several studies. For instance, the nonplanar, ruffled structure of certain thiomorpholine derivatives was confirmed by X-ray diffraction (Sharma et al., 2016).
Chemical Properties Analysis
- The chemical properties of this compound, including bonding characteristics and reactivity, have been studied extensively. For example, research on thiomorpholin-3-one penta-carbonyl derivatives with VIB group metals provided insights into the ligand bonding through sulfur atoms (Cannas et al., 1974).
科学的研究の応用
Synthesis and Antimicrobial Activity
- Antimicrobial Derivatives : Thiomorpholine derivatives have been synthesized for antimicrobial applications. The creation of 4–thiomorpholin–4ylbenzohydrazide derivatives and their testing for antimicrobial activity demonstrates the potential of thiomorpholine in developing bioactive molecules with antimicrobial properties (Kardile & Kalyane, 2010).
Medicinal Chemistry
- Bridged Bicyclic Thiomorpholines : Thiomorpholine and its dioxide form are used as key building blocks in medicinal chemistry. Bridged bicyclic thiomorpholines, synthesized from inexpensive materials, have shown interesting biological profiles and some have entered human clinical trials (Walker & Rogier, 2013).
Synthesis Methods
- Photochemical Synthesis : A novel method for the synthesis of thiomorpholine involves a photochemical thiol–ene reaction, followed by base-mediated cyclization. This process utilizes cysteamine hydrochloride and vinyl chloride, offering a robust and efficient synthesis approach for thiomorpholine (Steiner et al., 2022).
Catalytic Applications
- Gold Nanoparticle Support Material : A hydrogel containing a thioether group derived from N-metacrylamido thiomorpholine was synthesized and used as a support material for gold nanoparticles. This composite material demonstrated high catalytic activity, particularly in the reduction of 4-nitrophenol (Ilgın et al., 2019).
Oxidation and Hydrolysis Studies
- Oxidation and Hydrolysis of Thiomorpholine–Borane : Studies on the hydrolysis and oxidation by hypochlorite of thiomorpholine-N-borane reveal insights into the electronic inductive effects of sulfur and oxygen in these compounds. The oxidation process involves complex interactions with hypochlorite ion and hydridic hydrogen in BH3 (Amezcua et al., 1999).
Antioxidant and Hypolipidemic Activity
- Derivatives with Hypolipidemic and Antioxidant Activity : Some thiomorpholine derivatives, structurally similar to certain morpholines, exhibit antioxidant and hypocholesterolemic activity. These derivatives inhibit lipid peroxidation and demonstrate hypolipidemic action, indicating potential as antiatherogenic agents (Tooulia et al., 2015).
Anti-Microbial Activity Study
- Antimicrobial Activity of Derivatives : An investigation into the antimicrobial properties of 1-chloro-2-isocyanatoethane derivatives of thiomorpholine, among others, showed potential as antibiotic leads, with notable affinity for DNA gyrase, a key antibacterial drug target (Nwuche et al., 2017).
Metal Complexes and Ligand Studies
- Metal-Carbonyl Thiomorpholine Derivatives : Research on thiomorpholine derivatives as ligands for Group IIB and VIB metals reveals their potential in creating non-electrolyte, diamagnetic complexes. These complexes, particularly with Cr, Mo, and W, are suggested to have C4ν symmetry and are S-bonded through the thioketonic group (DeFilippo et al., 1974).
Safety and Hazards
Thiomorpholine is considered hazardous. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray. After handling, one should wash their face, hands, and any exposed skin thoroughly. It’s recommended to wear protective gloves, clothing, eye protection, and face protection . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
将来の方向性
Morpholine and Thiomorpholine are seen as heterocyclic leitmotifs showcasing versatility in their pharmacological activity . Their scaffolds with favorable substitution display a diversified set of action. This diversity has made researchers keen and propelled them to explore these privileged scaffolds .
作用機序
Target of Action
Thiomorpholine hydrochloride primarily targets the DPP-IV enzyme . DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
This compound interacts with DPP-IV, inhibiting its activity . This inhibition results in an increased level of active incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate the secretion of insulin, inhibit the production of hepatic glucose, lower blood glucose levels, and promote the growth and differentiation of beta cells .
Biochemical Pathways
The inhibition of DPP-IV by this compound affects the incretin hormone pathway . The increased levels of GLP-1 and GIP enhance insulin secretion and inhibit glucagon release, thereby reducing hepatic glucose production and resulting in lower blood glucose levels .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the reduction of blood glucose levels . By inhibiting DPP-IV and increasing the levels of active incretin hormones, it promotes insulin secretion and inhibits hepatic glucose production .
特性
IUPAC Name |
thiomorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJAHJYXDRUZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123-90-0 (Parent) | |
| Record name | Thiomorpholine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00208362 | |
| Record name | Thiomorpholine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5967-90-8 | |
| Record name | Thiomorpholine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5967-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiomorpholine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiomorpholine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiomorpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thiomorpholine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDC4TS4RCZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl]-2-(1-oxo-2-isoquinolinyl)acetamide](/img/structure/B1230472.png)
![1-[2-(Dimethylamino)ethyl]-3-(2,4-dimethylphenyl)-1-(thiophen-2-ylmethyl)thiourea](/img/structure/B1230477.png)
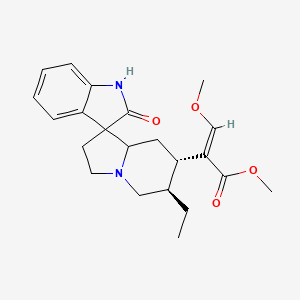
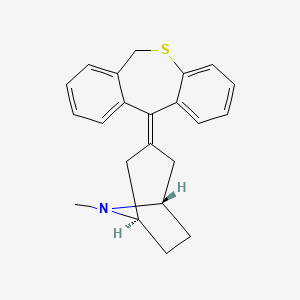
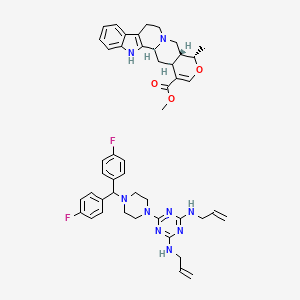
![10,27-Dihydroxy-21-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-36-phenyl-20,41-dioxa-13,34,36,38-tetrazapentacyclo[31.5.2.16,10.013,18.034,38]hentetraconta-14,16,39-triene-11,12,19,23,29,35,37-heptone](/img/structure/B1230483.png)
![(-)-2-(3-Furylmethyl)-2'-hydroxy-5,9-alpha-dimethyl-6,7-benzomorphan-methansulfonat [German]](/img/structure/B1230485.png)

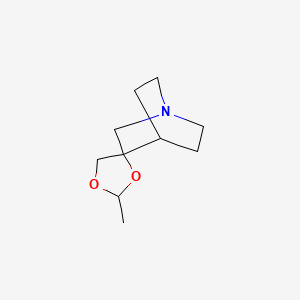
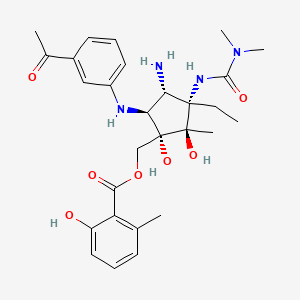
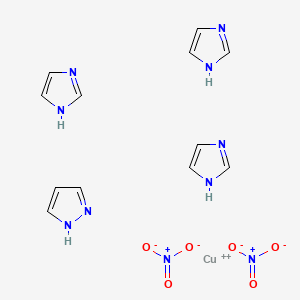
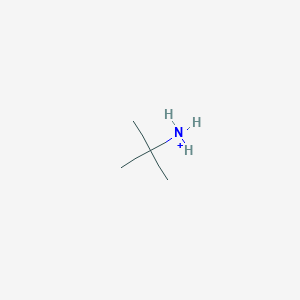
![L-Asparagine, N2-[(2,4-dihydroxyphenyl)acetyl]-](/img/structure/B1230492.png)
![3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1230493.png)